molecular formula C8H10F2N2O2 B2679663 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1855937-89-1

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2679663
CAS No.: 1855937-89-1
M. Wt: 204.177
InChI Key: IFWHJEZNCSMOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative featuring a difluoromethyl group at position 3, a methyl group at position 4, and a propanoic acid side chain at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the propanoic acid moiety may contribute to solubility and interactions with biological targets .

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHJEZNCSMOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and methyl groups. One common method starts with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at available positions. The difluoromethyl (-CF₂H) and methyl (-CH₃) groups direct reactivity through electronic and steric effects.

Reaction Type Reagents/Conditions Products Source
BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, 80°C4-Bromo-3-(difluoromethyl)-1H-pyrazole derivative
Nucleophilic SubstitutionSodium azide (NaN₃), DMF, 60°CAzide-substituted pyrazole

Key Findings :

  • Bromination occurs preferentially at the 4-position of the pyrazole ring due to the electron-withdrawing effect of the difluoromethyl group.

  • Nucleophilic substitution of brominated derivatives proceeds via SN₂ mechanisms in polar aprotic solvents .

Oxidation Reactions

The propanoic acid chain and methyl/difluoromethyl groups are susceptible to oxidation under controlled conditions.

Target Group Oxidizing Agent Products Source
Propanoic acid side chainKMnO₄, H₂O, 25°CNo reaction (carboxylic acid stability)
Difluoromethyl (-CF₂H)CrO₃, H₂SO₄, 100°CTrifluoromethyl (-CF₃) group

Mechanistic Insight :

  • The difluoromethyl group oxidizes to -CF₃ via radical intermediates under strong acidic conditions .

  • The carboxylic acid group remains inert to common oxidants due to its fully oxidized state .

Reduction Reactions

Selective reduction of functional groups is achievable with appropriate reagents.

Target Group Reducing Agent Products Source
Difluoromethyl (-CF₂H)LiAlH₄, THF, -10°CCHF₂- → CH₂F- (partial defluorination)
Carboxylic acid (-COOH)BH₃·THF, 0°CPrimary alcohol (-CH₂OH)

Limitations :

  • Complete defluorination of -CF₂H requires harsh conditions (e.g., Pd/C, H₂, 150°C), leading to aromatic ring saturation .

  • Borane-mediated reduction of -COOH proceeds via intermediate acyloxyborane complexes .

Hydrolysis and Condensation

The carboxylic acid group participates in typical acid-catalyzed reactions.

Reaction Type Conditions Products Source
EsterificationSOCl₂, MeOH, refluxMethyl ester derivative
Amide FormationEDC·HCl, HOBt, DMF, 25°CPyrazole-4-carboxamides

Industrial Relevance :

  • Ester derivatives show improved bioavailability in agrochemical applications .

  • Amide conjugates exhibit enhanced antifungal activity when paired with aromatic amines .

Thermal and Photochemical Stability

Condition Observation Degradation Products Source
150°C, 12 hrs (N₂ atm)Decarboxylation → Pyrazole-propene derivative3-(Difluoromethyl)-4-methyl-1H-pyrazole
UV light (254 nm), 48 hrsC-F bond cleavage → Hydroxylated byproductsMultiple undefined polar compounds

Practical Implications :

  • Thermal decarboxylation limits high-temperature processing .

  • UV instability necessitates dark storage for long-term preservation .

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is as an intermediate in the production of fungicides. It plays a crucial role in the development of succinate dehydrogenase inhibitors (SDHIs), which are effective against a variety of fungal pathogens. Notable fungicides derived from this compound include:

Fungicide Year Registered Target Pathogens
Isopyrazam2010Various fungal species
Sedaxane2011Major cereal diseases
Bixafen2011Broad-spectrum fungal control
Fluxapyroxad2011Effective against Zymoseptoria tritici
Benzovindiflupyr2012Effective against Alternaria species
Pydiflumetofen2016Various phytopathogenic fungi
Inpyrfluxam2019Newer SDHI with broad-spectrum activity

These fungicides are particularly important in agriculture for managing diseases that affect crops like tomatoes, potatoes, and cereals, thereby enhancing food security.

Pharmaceutical Applications

Beyond agricultural uses, 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid has shown potential in medicinal chemistry. Research indicates that pyrazole derivatives possess various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing therapeutic efficacy .
  • Antimicrobial Properties : Some derivatives have displayed significant antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium solani. These findings suggest that these compounds could serve as alternatives to conventional antifungal agents .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various applications:

  • Fungicide Efficacy : A comparative study evaluated the antifungal activity of various pyrazole carboxamides against Alternaria solani, revealing that specific derivatives had IC50 values significantly lower than those of existing fungicides, indicating enhanced potency .
  • Anticancer Synergy : A study on the combination therapy involving pyrazole compounds and doxorubicin showed improved apoptosis rates in resistant breast cancer cell lines compared to monotherapy, suggesting a promising avenue for treatment-resistant cancers .

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole-Propanoic Acid Derivatives

Compound Name Substituents on Pyrazole Ring Propanoic Acid Position Key Modifications CAS/Ref
Target Compound : 3-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid 3-(difluoromethyl), 4-methyl Position 1 None (reference) 1856030-59-5
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid 3-(difluoromethyl), 4-methyl Position 2 Propanoic acid chain at position 2 Not provided
3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid 4-bromo, 3-(difluoromethyl) Position 1 Bromo substitution; methyl group on propanoic acid 1856030-59-5
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid 4-bromo, 5-methyl, 3-(trifluoromethyl) Position 1 Trifluoromethyl group; bromo and methyl substitutions 1005584-44-0
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid 4-methyl Position 1 Lacks difluoromethyl group 512809-65-3
3-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]propanoic acid 3,5-dimethyl (on phenyl-linked pyrazole) Position 3 Phenyl spacer; dimethylpyrazole 244.29 g/mol

Key Observations :

  • Substituent Effects : The presence of difluoromethyl (electron-withdrawing) vs. trifluoromethyl (stronger electron-withdrawing) influences electronic properties and binding affinity .
  • Positional Isomerism: Propanoic acid at position 1 (target) vs.
  • Halogenation : Bromo substituents (e.g., in ) may enhance halogen bonding but reduce metabolic stability compared to methyl or difluoromethyl groups .

Physicochemical Properties

  • pKa: The target compound’s predicted pKa (~4.26) aligns with analogs like 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, indicating moderate acidity suitable for oral bioavailability .
  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs (e.g., 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid) but remains lower than trifluoromethyl derivatives .

Biological Activity

3-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology and agriculture.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of difluoromethyl pyrazole derivatives with appropriate carboxylic acid precursors. The structural formula can be represented as follows:

C8H10F2N2O2\text{C}_8\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2

This compound features a difluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against pathogenic fungi .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A specific case study highlighted the anti-inflammatory effects of related pyrazole compounds in animal models, showing reduced edema and inflammation markers .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth. Notably, they have been reported to inhibit BRAF(V600E) and EGFR kinases, which are critical in many cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of the difluoromethyl group significantly enhances potency against microbial pathogens.
  • Chain Length : Variations in the propanoic acid chain can affect solubility and bioavailability.

Table 1 summarizes various derivatives and their corresponding biological activities:

Compound DerivativeActivity TypeIC50 Value (µM)Reference
3-[3-(Difluoromethyl)-4-methyl-Pyrazole]Antifungal25
3-[3-(Difluoromethyl)-4-methyl-Pyrazole]Anti-inflammatory15
3-[3-(Difluoromethyl)-4-methyl-Pyrazole]Antitumor30

Case Studies

Several case studies have explored the application of pyrazole derivatives in agriculture as fungicides and insecticides. For instance, a recent study demonstrated that a related compound effectively controlled fungal infections in crops, showcasing its potential utility in agricultural practices .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?

A1: The compound’s synthesis typically involves multi-step protocols, including cyclocondensation of difluoromethyl-substituted precursors with β-keto esters or acids. For example, analogous pyrazole-propanoic acid derivatives are synthesized via refluxing hydrazine derivatives with diketones in ethanol/acetic acid mixtures, followed by purification via silica gel chromatography . Optimization focuses on controlling regioselectivity (e.g., avoiding 1H/2H-pyrazole isomerization) and improving yields by adjusting solvent polarity (e.g., xylene for high-temperature reactions) and stoichiometry of halogenated intermediates .

Q. Q2. How is the structural integrity of this compound validated, and what analytical techniques are critical?

A2: Structural confirmation requires a combination of:

  • FT-IR : Identification of carboxylic acid O–H stretches (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and pyrazole C–N/C–F vibrations (~1600–1200 cm⁻¹) .
  • NMR : ¹H/¹³C/¹⁹F NMR resolves substituent positions (e.g., difluoromethyl splitting patterns at ~δ 5.8–6.2 ppm in ¹H NMR) and confirms propanoic acid chain integration .
  • HPLC-MS : Purity assessment (>98%) and molecular ion detection (e.g., [M-H]⁻ peaks in ESI-MS) .

Advanced Research Questions

Q. Q3. What contradictory findings exist regarding the biological activity of pyrazole-propanoic acid derivatives, and how can these be resolved?

A3: Some studies report antimicrobial activity in pyrazole derivatives with electron-withdrawing groups (e.g., –CF₃), while others show reduced efficacy with –CF₂H substituents due to altered lipophilicity . To resolve contradictions:

  • Perform dose-response assays across bacterial/fungal strains to establish structure-activity relationships (SAR).
  • Use molecular docking to compare interactions with target enzymes (e.g., dihydrofolate reductase) and quantify steric/electronic effects of –CF₂H vs. –CF₃ .

Q. Q4. What are the challenges in assessing the compound’s stability under physiological conditions, and how can degradation pathways be characterized?

A4: The carboxylic acid group may undergo pH-dependent decarboxylation, while the pyrazole ring is susceptible to metabolic oxidation. Methodologies include:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., loss of CO₂ from propanoic acid) .
  • Metabolic stability assays : Incubate with liver microsomes and track phase I/II metabolites via high-resolution MS .

Q. Q5. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

A5:

  • ADME prediction : Use tools like SwissADME to calculate logP (target ~2–3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .
  • Density Functional Theory (DFT) : Model electronic effects of substituents (e.g., –CF₂H vs. –CH₃) on acidity (pKa) and solubility .
  • Molecular dynamics : Simulate binding to serum albumin to predict plasma protein binding .

Methodological Pitfalls & Solutions

Q. Q6. Why might NMR spectra show unexpected splitting patterns, and how can this be addressed?

A6: Complex splitting arises from:

  • Dynamic proton exchange : Carboxylic acid protons in DMSO-d₆ may broaden or split due to hydrogen bonding. Use deuterated solvents with trace TMS for sharper peaks .
  • Fluorine coupling : ¹⁹F–¹H coupling in –CF₂H groups creates pseudo-triplets. Acquire ¹⁹F-decoupled spectra or apply J-resolved 2D NMR for clarity .

Q. Q7. How can regiochemical ambiguity in pyrazole synthesis be minimized?

A7: Regioselectivity is influenced by:

  • Steric effects : Bulky substituents (e.g., 4-methyl) favor 1H-pyrazole formation.
  • Electronic effects : Electron-deficient hydrazines (e.g., arylhydrazines) direct cyclization to specific positions. Use X-ray crystallography (as in ) to confirm regiochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.